molecular formula C11H14ClNOS B14336156 3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride CAS No. 97874-27-6

3-((Dimethylamino)methyl)benzo(c)thiophen-1(3H)-one hydrochloride

Cat. No.: B14336156
CAS No.: 97874-27-6
M. Wt: 243.75 g/mol
InChI Key: HMVNTXTWTAKYRL-UHFFFAOYSA-N
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Description

3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is a chemical compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride typically involves the reaction of benzothiophene derivatives with dimethylamine. One common method involves the use of sulfonhydrazides with internal alkynes under electrochemical conditions to form benzothiophene motifs . The reaction conditions often include the use of metal catalysts, specific solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzothiophene derivatives.

Scientific Research Applications

3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, benzothiophene derivatives have been shown to inhibit enzymes such as serotonin N-acetyltransferase, which plays a role in melatonin biosynthesis . The compound may also interact with other proteins and receptors, modulating their activity and leading to various biological effects.

Similar Compounds:

Uniqueness: 3-((Dimethylamino)methyl)benzo©thiophen-1(3H)-one hydrochloride is unique due to its specific dimethylamino and methyl groups, which confer distinct chemical and biological properties

Properties

97874-27-6

Molecular Formula

C11H14ClNOS

Molecular Weight

243.75 g/mol

IUPAC Name

3-[(dimethylamino)methyl]-3H-2-benzothiophen-1-one;hydrochloride

InChI

InChI=1S/C11H13NOS.ClH/c1-12(2)7-10-8-5-3-4-6-9(8)11(13)14-10;/h3-6,10H,7H2,1-2H3;1H

InChI Key

HMVNTXTWTAKYRL-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1C2=CC=CC=C2C(=O)S1.Cl

Origin of Product

United States

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